依伦贝司他
描述
依仑贝司他是一种由卫材株式会社和百健公司开发的β-分泌酶(BACE1)的小分子抑制剂。 它旨在干扰淀粉样蛋白级联反应,该级联反应在上游抑制淀粉样蛋白β肽的生成,而该过程与阿尔茨海默病的发病机制有关 。 通过抑制BACE1,依仑贝司他旨在减少淀粉样蛋白β肽的产生,而这些肽会聚集形成脑中的淀粉样蛋白斑块,这是阿尔茨海默病的标志 .
科学研究应用
依仑贝司他已被广泛研究,以评估其治疗阿尔茨海默病的潜力。 其主要应用是抑制BACE1,从而减少淀粉样蛋白β肽的产生 。 这种减少被认为可以通过防止脑中形成淀粉样蛋白斑块来减缓阿尔茨海默病的进展 。 此外,依仑贝司他已在各种临床试验中进行研究,以评估其在早期阿尔茨海默病患者中的安全性、耐受性和有效性 .
除了阿尔茨海默病之外,依仑贝司他的作用机制还对其他以淀粉样蛋白β积累为特征的神经退行性疾病具有意义。 目前正在进行研究,以探索其在这些领域的潜力。
作用机制
依仑贝司他通过抑制BACE1发挥作用,BACE1是一种参与从淀粉样蛋白前体蛋白产生淀粉样蛋白β肽的关键酶 。 通过与BACE1结合,依仑贝司他阻止了淀粉样蛋白前体蛋白的裂解,从而减少了淀粉样蛋白β肽的形成 。 这种抑制被认为可以减少这些肽聚集形成有毒的寡聚体和原纤维,最终减少脑中淀粉样蛋白斑块的形成 。 该过程中涉及的分子靶点和途径对于理解该化合物的治疗潜力至关重要。
生化分析
Biochemical Properties
Elenbecestat plays a crucial role in biochemical reactions by inhibiting the activity of the β-secretase enzyme. This enzyme is responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta peptides. Elenbecestat binds to β-secretase with high affinity, thereby preventing the enzyme from processing APP. This interaction reduces the levels of amyloid beta peptides in the brain, cerebrospinal fluid, and plasma . Additionally, Elenbecestat has been shown to have a 3.53-fold higher affinity for β-secretase 1 compared to β-secretase 2 .
Cellular Effects
Elenbecestat affects various types of cells, particularly neurons, by reducing the production of amyloid beta peptides. This reduction can lead to decreased formation of amyloid plaques, which are toxic to neurons. By lowering amyloid beta levels, Elenbecestat may help preserve neuronal function and prevent cell death. Furthermore, Elenbecestat influences cell signaling pathways involved in neuroinflammation and synaptic function, potentially improving cognitive function in Alzheimer’s disease patients .
Molecular Mechanism
The molecular mechanism of Elenbecestat involves its binding to the active site of the β-secretase enzyme, thereby inhibiting its activity. This inhibition prevents the cleavage of amyloid precursor protein, reducing the production of amyloid beta peptides. Elenbecestat’s high affinity for β-secretase 1 ensures effective inhibition, while its lower affinity for β-secretase 2 minimizes off-target effects. Additionally, Elenbecestat may modulate gene expression related to amyloid precursor protein processing and amyloid beta production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Elenbecestat have been observed over various time periods. Studies have shown that Elenbecestat can reduce amyloid beta levels in the brain, cerebrospinal fluid, and plasma of animal models over time. The compound has demonstrated stability and sustained efficacy in reducing amyloid beta levels with repeated dosing. Long-term studies have indicated that Elenbecestat maintains its inhibitory effects on β-secretase, leading to prolonged reductions in amyloid beta production .
Dosage Effects in Animal Models
The effects of Elenbecestat vary with different dosages in animal models. Dose-dependent reductions in amyloid beta levels have been observed, with higher doses leading to greater reductions. At very high doses, some adverse effects such as headache and dizziness have been reported. In animal studies, Elenbecestat has shown acceptable tolerability across a range of doses, with no significant safety concerns observed at therapeutic doses .
Metabolic Pathways
Elenbecestat is involved in metabolic pathways related to the processing of amyloid precursor protein. By inhibiting β-secretase, Elenbecestat reduces the cleavage of amyloid precursor protein, thereby decreasing the production of amyloid beta peptides. This inhibition affects the metabolic flux of amyloid precursor protein processing, leading to lower levels of amyloid beta in the brain and other tissues .
Transport and Distribution
Elenbecestat is transported and distributed within cells and tissues, primarily targeting the brain. The compound crosses the blood-brain barrier and accumulates in the brain, where it exerts its inhibitory effects on β-secretase. Elenbecestat interacts with transporters and binding proteins that facilitate its uptake and distribution within the brain. This localization is crucial for its effectiveness in reducing amyloid beta levels .
Subcellular Localization
The subcellular localization of Elenbecestat is primarily within the endosomes, where β-secretase is active. By targeting this compartment, Elenbecestat effectively inhibits β-secretase activity and reduces amyloid beta production. The compound’s localization to endosomes is facilitated by specific targeting signals and post-translational modifications that direct it to this compartment .
准备方法
依仑贝司他的合成涉及多个步骤,包括形成关键中间体,以及随后在特定条件下进行反应。 详细的合成路线和反应条件是专有的,并未在公开文献中完全公开。 据悉,合成涉及使用各种试剂和催化剂来实现所需的分子结构 。 工业生产方法可能涉及优化这些合成路线,以确保最终产品的产率高且纯度高。
化学反应分析
依仑贝司他经历了几种类型的化学反应,包括:
氧化和还原: 这些反应在依仑贝司他的合成和修饰中至关重要,会影响其药代动力学特性。
取代反应:
水解: 这种反应可以在酸性或碱性条件下发生,导致依仑贝司他分解成其组成部分。
从这些反应中形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可能会将各种官能团引入分子中。
相似化合物的比较
依仑贝司他是几种用于治疗阿尔茨海默病的BACE1抑制剂之一。 其他类似的化合物包括:
维鲁贝司他: 另一种已在阿尔茨海默病临床试验中进行研究的BACE1抑制剂.
拉那贝司他: 由阿斯利康和礼来公司开发的BACE1抑制剂.
与这些化合物相比,依仑贝司他在临床试验中显示出良好的安全性、耐受性和耐受性,并且与BACE1抑制相关的副作用更少 。 它对BACE1的独特结合亲和力和选择性,以及对BACE2的选择性,使其具有独特的药理学特性 .
属性
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388651-30-6 | |
Record name | Elenbecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elenbecestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15391 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELENBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。